MAO-B vs. MAO-A Selectivity: Superior Selectivity Window Over the Butoxy Analog
5-Quinolinamine, 8-(2-methylpropoxy)- displays a >20.4-fold selectivity for human MAO-B (IC50 = 4,890 nM) over MAO-A (IC50 > 100,000 nM). The closest 8-alkoxy analog, 5-amino-8-butoxyquinoline (CAS 929341-52-6), shows a 15.6-fold selectivity window (MAO-B IC50 = 6,390 nM; MAO-A IC50 = 100,000 nM). The isobutoxy-bearing compound therefore provides a wider selectivity margin, which is critical for applications requiring brain MAO-B inhibition without peripheral MAO-A liability [REFS-1, REFS-2].
| Evidence Dimension | MAO-A/MAO-B selectivity ratio |
|---|---|
| Target Compound Data | MAO-A IC50 > 100,000 nM; MAO-B IC50 = 4,890 nM; Selectivity ratio > 20.4 |
| Comparator Or Baseline | 5-amino-8-butoxyquinoline: MAO-A IC50 = 100,000 nM; MAO-B IC50 = 6,390 nM; Selectivity ratio = 15.6 |
| Quantified Difference | Target compound demonstrates a selectivity ratio > 20.4 vs. 15.6 for the comparator, a >30% improvement in selectivity margin |
| Conditions | Fluorescence-based assay measuring inhibition of human recombinant MAO-A and MAO-B using kynuramine as substrate, incubated 20 min |
Why This Matters
A wider MAO-B selectivity margin reduces the risk of peripheral MAO-A-mediated tyramine pressor effects (the 'cheese effect'), making this compound a safer starting point for neuroprotective drug development than its butoxy analog.
- [1] BindingDB BDBM50401983. 5-Quinolinamine, 8-(2-methylpropoxy)-. MAO-B IC50 = 4,890 nM; MAO-A IC50 > 100,000 nM. Assay: human MAO, kynuramine substrate, 20 min fluorescence. View Source
- [2] BindingDB BDBM50401985. 5-amino-8-butoxyquinoline (CHEMBL118703). MAO-B IC50 = 6,390 nM; MAO-A IC50 = 100,000 nM. Assay: human MAO, kynuramine substrate, 20 min fluorescence. View Source
